

3,5,5-Trimethylhexanoyl chloride structural isomers

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Compound of Interest

Compound Name: *3,5,5-Trimethylhexanoyl chloride*

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An In-depth Technical Guide to the Structural Isomers of Nonanoyl Chloride

Introduction

Acyl chlorides are a class of reactive organic compounds that serve as crucial intermediates in a multitude of synthetic transformations, particularly in the pharmaceutical and specialty chemical industries.^{[1][2]} Their high reactivity stems from the electron-withdrawing nature of the adjacent chlorine and oxygen atoms, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity allows for their conversion into a wide array of carboxylic acid derivatives, including esters, amides, and anhydrides.^[1]

The structure of the alkyl chain in an acyl chloride can significantly influence its physical properties and chemical reactivity.^[1] Isomerism, particularly structural isomerism, plays a pivotal role in determining these characteristics. This guide focuses on the structural isomers of nonanoyl chloride ($C_9H_{17}ClO$), with a detailed examination of the linear n-nanonoyl chloride and the branched isomer, **3,5,5-trimethylhexanoyl chloride**. The differences in their steric profiles lead to distinct reactivity, which can be leveraged for achieving specific synthetic outcomes.^[1]

Key Structural Isomers

The molecular formula $C_9H_{17}ClO$ accommodates numerous structural isomers. For the purpose of this guide, we will focus on two representative and commercially significant isomers: the linear n-nanonoyl chloride and the highly branched **3,5,5-trimethylhexanoyl chloride**.

n-Nonanoyl Chloride

Also known as pelargonoyl chloride, this is the straight-chain isomer.^{[3][4]} Its linear structure results in minimal steric hindrance at the carbonyl carbon, making it highly reactive towards nucleophiles.^[5]

3,5,5-Trimethylhexanoyl Chloride

Commonly referred to as isononanoyl chloride, this isomer possesses a branched alkyl chain with three methyl groups.^{[1][6][7]} This branching creates significant steric hindrance around the reactive acyl chloride group, which modulates its reactivity, often leading to slower and more selective reactions compared to its linear counterpart.^[1]

Physicochemical Properties

The structural differences between linear and branched isomers directly impact their physical properties. The following tables summarize key quantitative data for n-nanoyl chloride and **3,5,5-trimethylhexanoyl chloride**.

Table 1: Physical and Chemical Properties

Property	n-Nonanoyl Chloride	3,5,5-Trimethylhexanoyl Chloride	Source(s)
CAS Number	764-85-2	36727-29-4	[4],[6]
Molecular Formula	C ₉ H ₁₇ ClO	C ₉ H ₁₇ ClO	[3],[6]
Molecular Weight	176.68 g/mol	176.68 g/mol	[3],[6]
Appearance	Colorless liquid	Clear to slightly greyish liquid	[5],[8]
Boiling Point	108-110 °C at 22 mmHg	188-190 °C (lit.)	[9],[10][11]
Density	0.98 g/mL at 25 °C	0.93 g/mL at 25 °C	[9],[10][11]
Refractive Index (n ₂₀ /D)	1.438 (lit.)	1.436 (lit.)	[9],[10][11]
Flash Point	Not specified	140 °C (closed cup)	[11]
Water Solubility	Reacts/Decomposes	Decomposes	[5],[8]

Table 2: Spectroscopic Data Summary

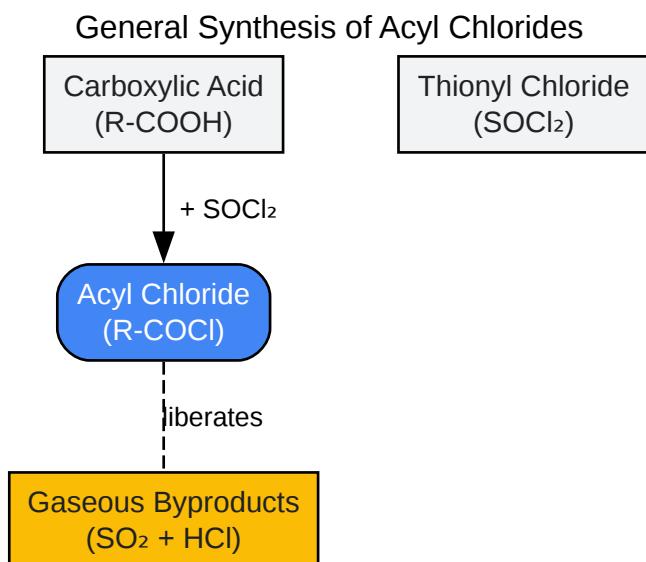
Spectroscopic Technique	n-Nonanoyl Chloride	3,5,5-Trimethylhexanoyl Chloride	Source(s)
¹ H NMR	Data available through spectral databases	Spectrum conforms to structure	[6]
¹³ C NMR	Data available through spectral databases	Spectrum conforms to structure	[8]
IR Spectroscopy	Data available	Data available	[6]
Mass Spectrometry (GC-MS)	Data available	NIST Number: 375990	[4],[6]
Kovats Retention Index (non-polar)	1215.7	1063	[3],[6]

Synthesis and Experimental Protocols

The most common and direct method for synthesizing acyl chlorides is the chlorination of the corresponding carboxylic acid.

General Synthesis Pathway

The reaction involves treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$). Thionyl chloride is widely used for its effectiveness and the convenient removal of byproducts (SO_2 and HCl) as gases.[1]



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Caption: General synthesis of acyl chlorides from carboxylic acids.

Experimental Protocol: Synthesis of 3,5,5-Trimethylhexanoyl Chloride

This protocol is a representative procedure for the synthesis of **3,5,5-trimethylhexanoyl chloride** from its corresponding carboxylic acid using thionyl chloride.[\[1\]](#)[\[10\]](#)

Materials:

- 3,5,5-Trimethylhexanoic acid
- Thionyl chloride (SOCl₂)
- Anhydrous reaction solvent (e.g., dichloromethane or toluene)
- Inert gas supply (Nitrogen or Argon)
- Reaction vessel with a reflux condenser and gas outlet trap (to neutralize HCl and SO₂)

Procedure:

- Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add 3,5,5-trimethylhexanoic acid.
- Solvent Addition: Add an appropriate volume of anhydrous solvent to dissolve the carboxylic acid.
- Reagent Addition: Under a steady flow of inert gas, slowly add thionyl chloride (typically 1.1 to 1.5 molar equivalents) to the stirred solution at room temperature. The addition may be exothermic, and cooling in an ice bath may be necessary.
- Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
- Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
- Purification: The crude **3,5,5-trimethylhexanoyl chloride** is then purified by fractional distillation under reduced pressure to yield the final product.

Safety Note: This reaction should be performed in a well-ventilated fume hood as the reagents are corrosive and the byproducts are toxic gases.[1][12]

Chemical Reactivity and Mechanisms

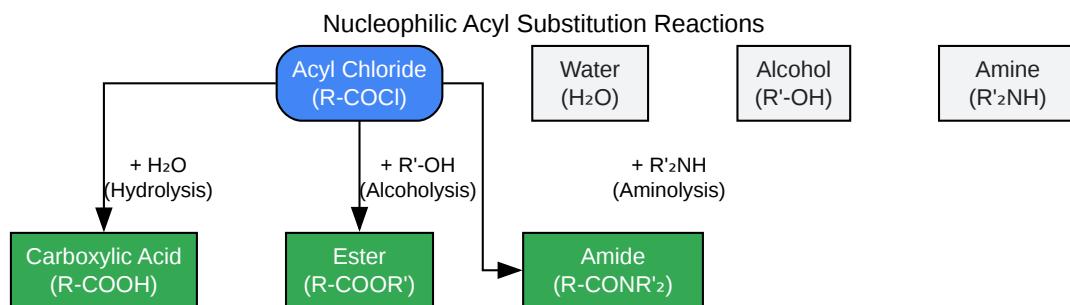
Both n-nanoyl chloride and **3,5,5-trimethylhexanoyl chloride** undergo nucleophilic acyl substitution reactions. However, the reaction rates and selectivity are significantly influenced by steric hindrance.

Nucleophilic Acyl Substitution

The primary reaction pathway for acyl chlorides involves the attack of a nucleophile on the electrophilic carbonyl carbon.[1] Common reactions include:

- Hydrolysis: Reaction with water to form the corresponding carboxylic acid.[1]

- Alcoholysis: Reaction with an alcohol to produce an ester.[1]
- Aminolysis: Reaction with an amine to yield an amide.[1]



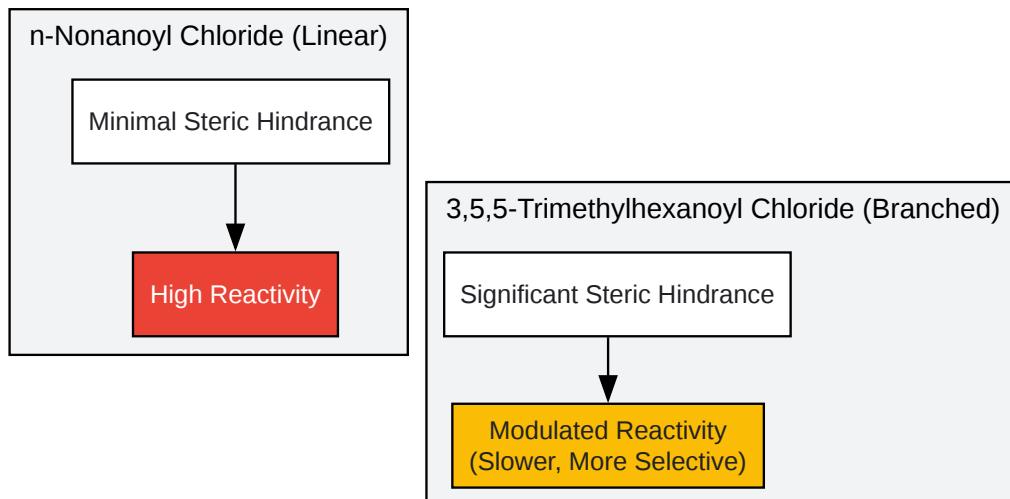
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Caption: Common nucleophilic acyl substitution reactions of acyl chlorides.

Impact of Steric Hindrance

The branched structure of **3,5,5-trimethylhexanoyl chloride** introduces significant steric bulk around the carbonyl group. This has profound implications for its reactivity compared to the linear n-nanoyl chloride.

Reactivity Comparison: Linear vs. Branched Acyl Chlorides

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Caption: Effect of steric hindrance on acyl chloride reactivity.

This controlled reactivity of **3,5,5-trimethylhexanoyl chloride** can be advantageous in complex syntheses where selectivity is crucial, preventing unwanted side reactions that might occur with more reactive linear acyl chlorides.^[1]

Applications in Research and Development

The distinct properties of these isomers make them suitable for different applications.

- **n-Nonanoyl Chloride:** Due to its high reactivity, it is used as a general-purpose acylating agent. It has been used in the synthesis of N-nonanoyl piperonylamide and for the acylation of chitosan to improve its material properties.^{[5][9]}
- **3,5,5-Trimethylhexanoyl Chloride:** Its modulated reactivity makes it a valuable reagent in the synthesis of fine chemicals and pharmaceuticals where controlled acylation is required.

[1] It is used as an intermediate in the manufacturing of organic peroxides, crop protection agents, and dyes.[10][13] Specific applications include its use as a reagent in the synthesis of barbituric acid analogs and in the preparation of α -N-fattyacyl colistin nonapeptide derivatives.[10][11][13]

Conclusion

Structural isomerism in nonanoyl chlorides, exemplified by the contrast between n-nonanoyl chloride and **3,5,5-trimethylhexanoyl chloride**, provides a clear illustration of how molecular architecture dictates chemical behavior. While the linear isomer offers high reactivity for general acylation, the branched isomer provides a sterically hindered profile that allows for greater control and selectivity in complex synthetic pathways. Understanding these differences is paramount for researchers and drug development professionals in selecting the appropriate building blocks to achieve desired chemical transformations efficiently and selectively.

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